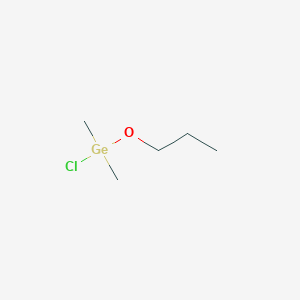
Chloro(dimethyl)propoxygermane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloro(dimethyl)propoxygermane is an organogermanium compound that features a germanium atom bonded to a chlorine atom, two methyl groups, and a propoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(dimethyl)propoxygermane typically involves the reaction of germanium tetrachloride with dimethylpropoxygermane in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Commonly used catalysts include palladium or platinum complexes, which facilitate the substitution of chlorine atoms with the desired organic groups.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Chloro(dimethyl)propoxygermane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert the compound into lower oxidation state germanium compounds.
Substitution: The chlorine atom can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl lithium or Grignard reagents are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields germanium dioxide, while substitution reactions can produce a variety of organogermanium compounds with different functional groups.
Scientific Research Applications
Chloro(dimethyl)propoxygermane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of advanced materials, such as semiconductors and optical devices, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of Chloro(dimethyl)propoxygermane involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. These interactions can affect various cellular processes, including signal transduction, gene expression, and enzyme activity.
Comparison with Similar Compounds
Similar Compounds
- Chloro(dimethyl)ethoxygermane
- Chloro(dimethyl)methoxygermane
- Chloro(dimethyl)butoxygermane
Uniqueness
Chloro(dimethyl)propoxygermane is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties
Properties
CAS No. |
62982-10-9 |
|---|---|
Molecular Formula |
C5H13ClGeO |
Molecular Weight |
197.24 g/mol |
IUPAC Name |
chloro-dimethyl-propoxygermane |
InChI |
InChI=1S/C5H13ClGeO/c1-4-5-8-7(2,3)6/h4-5H2,1-3H3 |
InChI Key |
YWOUBJAUXRLPRS-UHFFFAOYSA-N |
Canonical SMILES |
CCCO[Ge](C)(C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















